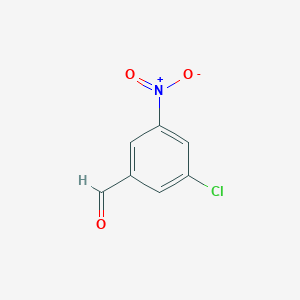

3-Chloro-5-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGORBDLPVCCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482321 | |

| Record name | 3-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22233-54-1 | |

| Record name | 3-Chloro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22233-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-nitrobenzaldehyde physicochemical properties

An In-depth Technical Guide to 3-Chloro-5-nitrobenzaldehyde for Advanced Research

This guide provides a comprehensive technical overview of this compound (CAS No. 22233-54-1), a key chemical intermediate for professionals in research, drug discovery, and development. We will delve into its core physicochemical properties, spectroscopic profile, synthetic utility, and safety protocols, grounding all information in established chemical principles.

Strategic Importance in Chemical Synthesis

This compound is a substituted aromatic aldehyde of significant interest in medicinal and materials chemistry. Its molecular architecture, featuring an electrophilic aldehyde group activated by two potent electron-withdrawing groups (a chloro and a nitro group), makes it a highly reactive and versatile building block.[1][2] This heightened reactivity is pivotal for the construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents.[2] Understanding the nuanced properties of this molecule is, therefore, crucial for its effective application in multi-step organic synthesis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and regulatory compliance.

Chemical Identity & Structure

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 5 with an aldehyde, a chlorine atom, and a nitro group, respectively.

Caption: Structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 22233-54-1 | [1][3] |

| Molecular Formula | C₇H₄ClNO₃ | [1][3] |

| Molecular Weight | 185.56 g/mol | [1][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | Data not available. (For reference, isomer 2-chloro-5-nitrobenzaldehyde has a melting point of 75-77 °C) | N/A |

| Boiling Point | Data not available. (For reference, 3-nitrobenzaldehyde boils at 164 °C at 23 mmHg) | [4] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

| InChI Key | KXGORBDLPVCCOJ-UHFFFAOYSA-N | [3] |

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While specific experimental spectra are not publicly cataloged, a detailed theoretical analysis based on established principles provides a reliable reference for researchers.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃. The powerful electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups, and the moderate effect of the chloro (-Cl) group, will shift all aromatic protons significantly downfield.

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H (C1-H) | ~10.1 | Singlet (s) | N/A | The aldehydic proton is highly deshielded by the adjacent carbonyl group and is characteristically found far downfield. |

| Aromatic-H (H-2) | ~8.7 | Triplet (t) | ~1.5 - 2.0 (meta) | Positioned between two strongly electron-withdrawing groups (aldehyde and chloro), this proton is expected to be the most deshielded of the aromatic protons. It will show small meta-coupling to H-4 and H-6. |

| Aromatic-H (H-4) | ~8.4 | Triplet (t) | ~1.5 - 2.0 (meta) | Flanked by the chloro and nitro groups, this proton is also significantly deshielded and will show meta-coupling to H-2 and H-6. |

| Aromatic-H (H-6) | ~8.3 | Triplet (t) | ~1.5 - 2.0 (meta) | Positioned between the aldehyde and nitro groups, this proton experiences strong deshielding and will show meta-coupling to H-2 and H-4. |

Rationale derived from analysis of similar compounds like 3-nitrobenzaldehyde.[5]

Predicted ¹³C NMR Spectrum

The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | >185 | The carbonyl carbon is extremely electron-deficient and characteristically appears far downfield. |

| C-NO₂ | ~150 | The carbon atom attached to the highly electron-withdrawing nitro group is significantly deshielded. |

| C-Cl | ~136 | The carbon bonded to chlorine is deshielded due to chlorine's inductive effect. |

| C-CHO | ~135 | The carbon to which the aldehyde is attached (ipso-carbon) is deshielded. |

| Aromatic CH | 125-135 | The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the cumulative electronic effects of the three substituents. |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum provides a definitive fingerprint of the functional groups present. Key absorption bands are predicted below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics | Reference(s) |

| Aldehyde (C=O) | Stretch | ~1705 - 1720 | Strong, sharp, and highly characteristic absorption for an aromatic aldehyde. | [6] |

| Aldehyde (C-H) | Stretch (Fermi Doublet) | ~2720 and ~2820 | Two distinct, weaker bands that are diagnostic for the aldehyde C-H bond. | [6] |

| Nitro (N-O) | Asymmetric Stretch | ~1520 - 1560 | Strong and intense absorption. | [6] |

| Nitro (N-O) | Symmetric Stretch | ~1340 - 1360 | Strong and intense absorption. | [6] |

| Aromatic (C=C) | Stretch | ~1600, ~1475 | Medium intensity bands characteristic of the benzene ring. | [6] |

| Aromatic (C-H) | Stretch | >3000 | Weaker absorptions just above the 3000 cm⁻¹ threshold. | [6] |

| C-Cl | Stretch | ~700 - 800 | A medium to strong band in the fingerprint region. | N/A |

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved via the electrophilic nitration of 3-chlorobenzaldehyde. The directing effects of the substituents are key to the outcome. The chloro group is ortho-, para-directing, while the aldehyde is a meta-director. Their combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position, which is meta to the aldehyde and ortho to the chlorine.

Representative Synthesis Workflow

Caption: General workflow for synthesis and purification.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for aromatic nitration and should be performed with all appropriate safety precautions.[7][8]

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. Slowly add 10 mL of concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the nitronium ion (NO₂⁺) is highly exothermic and requires careful temperature control to prevent side reactions.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14 g (0.1 mol) of 3-chlorobenzaldehyde dropwise over 30-45 minutes. Maintaining the temperature below 5°C is critical to maximize regioselectivity and yield.

-

Reaction: Stir the mixture vigorously at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring. This quenches the reaction and precipitates the water-insoluble product.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual mineral acids.

-

Purification: The primary method for purification is recrystallization. Suspend the crude solid in a minimal amount of hot methanol, adding water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[9]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum at 40-50°C to a constant weight.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic character of the aldehyde's carbonyl carbon. The strong electron-withdrawing nature of the meta-positioned nitro and chloro groups significantly enhances this electrophilicity, making the compound an excellent substrate for nucleophilic attack.[2]

This property is extensively exploited in the synthesis of heterocyclic compounds, which are scaffolds of paramount importance in drug discovery.[10]

Caption: Role as a precursor in heterocyclic synthesis.

Key applications include:

-

Benzimidazole Synthesis: Condensation with o-phenylenediamines to form benzimidazole derivatives, a core structure in proton pump inhibitors and anthelmintic drugs.[2]

-

Pyrazolopyridine Synthesis: Used in multi-component reactions with aminopyrazoles to generate pyrazolopyridines, which are investigated as kinase inhibitors for cancer therapy.[2][11]

-

Dihydropyridine Synthesis: Acts as a key precursor in the Hantzsch dihydropyridine synthesis, leading to calcium channel blockers used to treat hypertension.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

-

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

References

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

PrepChem.com. Synthesis of 2-nitro-5-chlorobenzaldehyde. [Link]

-

ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]

-

PubChemLite. This compound (C7H4ClNO3). [Link]

- Google Patents.

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

SpectraBase. 3-Nitrobenzaldehyde - Optional[FTIR] - Spectrum. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

-

Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H4ClNO3 | CID 12248973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]

Introduction: The Strategic Importance of a Versatile Intermediate

An In-depth Technical Guide to 3-Chloro-5-nitrobenzaldehyde (CAS: 22233-54-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its molecular architecture, featuring an electrophilic aldehyde group meta-positioned to both a chloro and a nitro substituent, makes it a highly valuable building block for constructing complex molecular frameworks. The electron-withdrawing nature of the nitro and chloro groups significantly activates the aldehyde's carbonyl carbon for nucleophilic attack, while also influencing the reactivity of the aromatic ring itself.[2] This unique electronic profile is leveraged by medicinal chemists and material scientists to synthesize a diverse array of target molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive technical overview of its properties, synthesis, purification, characterization, and applications, with a focus on its utility in drug discovery and development.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22233-54-1 | [1][3][4] |

| Molecular Formula | C₇H₄ClNO₃ | [1][3][4] |

| Molecular Weight | 185.56 g/mol | [1][4] |

| Appearance | Yellow crystalline solid | [1] |

| Purity | ≥95-96% (typical commercial grade) | [3] |

| Boiling Point | 281.4 ± 25.0 °C (Predicted) | [5] |

| Topological Polar Surface Area | 62.9 Ų | [1][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring n1 [label="C"]; n2 [label="C"]; n3 [label="C"]; n4 [label="C"]; n5 [label="C"]; n6 [label="C"];

// Double bonds n1 -- n2 [style=bold]; n3 -- n4 [style=bold]; n5 -- n6 [style=bold];

// Single bonds in ring n2 -- n3; n4 -- n5; n6 -- n1;

// Substituents n1_sub [label="C"]; n1_H [label="H", pos="1.2,0.5!"]; n1_O [label="O", pos="2.0,0!"];

n3_sub [label="Cl", color="#34A853"];

n5_sub_N [label="N+"]; n5_sub_O1 [label="O-", pos="0,-1.2!"]; n5_sub_O2 [label="O-", pos="1.2,0!"];

// Connections n1 -- n1_sub; n1_sub -- n1_H; n1_sub -- n1_O [style=bold];

n3 -- n3_sub;

n5 -- n5_sub_N; n5_sub_N -- n5_sub_O1; n5_sub_N -- n5_sub_O2 [style=bold];

// Positioning n1 [pos="0,1.5!"]; n2 [pos="-1.3,0.75!"]; n3 [pos="-1.3,-0.75!"]; n4 [pos="0,-1.5!"]; n5 [pos="1.3,-0.75!"]; n6 [pos="1.3,0.75!"];

n1_sub [pos="0,3.0!"]; n3_sub [pos="-2.6,-1.5!"]; n5_sub_N [pos="2.6,-1.5!"]; }graphy (TLC). 5. Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) with vigorous stirring. This quenches the reaction and precipitates the crude product. 6. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product is a mixture of isomers and should be dried before purification.digraph "synthesis_workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"]; subgraph "cluster_reaction" { label = "Reaction Phase"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="3-Chlorobenzaldehyde\n+ Conc. H₂SO₄"]; reagent [label="Add Nitrating Mixture\n(HNO₃/H₂SO₄)"]; condition [label="Maintain Temp < 10°C\nStir for 2-3h"]; start -> reagent [label="Slow Addition"]; reagent -> condition; } subgraph "cluster_workup" { label = "Work-up & Isolation"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; quench [label="Pour onto Crushed Ice"]; filtrate [label="Vacuum Filtration"]; wash [label="Wash with Cold Water"]; quench -> filtrate; filtrate -> wash; } subgraph "cluster_purification" { label = "Purification"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; crude [label="Crude Product\n(Isomer Mixture)"]; purify [label="Suspension/Slurry Method"]; final [label="Pure this compound", shape=ellipse, style="filled", fillcolor="#D4EDDA"]; crude -> purify; purify -> final; } condition -> quench [lhead=cluster_workup, ltail=cluster_reaction, minlen=2]; wash -> crude [minlen=2]; }Caption: General workflow for the synthesis and purification.

Purification Protocol: Isomer Separation by Suspension

Separating the desired this compound from its isomers is critical. A suspension or slurry method is highly effective, exploiting the differential solubility of the isomers in a specific solvent system. [6][7]

Solvent Preparation: Prepare a solvent mixture, for example, methanol and water (1:1 v/v).

Suspension: Place the crude, dried product in an Erlenmeyer flask. Add the solvent system (e.g., 5-10 mL per gram of crude product).

Stirring: Stir the resulting slurry vigorously at room temperature for 30-60 minutes. The undesired isomers, being more soluble, will dissolve into the solvent, while the less soluble desired product remains a solid.

Isolation: Collect the purified solid by vacuum filtration.

Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove residual dissolved impurities.

Drying: Dry the product in a vacuum oven to yield high-purity this compound.

Spectroscopic Characterization: Confirming Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the final product. The following data is based on established spectroscopic principles and data for analogous compounds. [8][9][10] | Technique | Expected Observations | | :--- | :--- | | ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 10.0-10.5 ppm. Aromatic Protons (Ar-H): Three signals in the δ ≈ 8.0-9.0 ppm region. Expect complex splitting (doublets, triplets, or doublet of doublets) based on meta- and ortho-coupling. | | ¹³C NMR | Aldehyde Carbonyl (C=O): δ ≈ 185-195 ppm. Aromatic Carbons (C-NO₂): δ ≈ 148-152 ppm. Aromatic Carbons (C-Cl): δ ≈ 135-140 ppm. Other Aromatic Carbons: Signals within the δ ≈ 120-145 ppm range. | | IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band at ~1700-1715 cm⁻¹. N-O Stretch (Nitro, Asymmetric): Strong band at ~1520-1550 cm⁻¹. N-O Stretch (Nitro, Symmetric): Strong band at ~1340-1360 cm⁻¹. C-Cl Stretch: Band at ~700-800 cm⁻¹. | | Mass Spectrometry (EI) | Molecular Ion [M]⁺: Peak at m/z 185. Isotope Peak [M+2]⁺: Peak at m/z 187 (approx. 1/3 the intensity of M⁺, characteristic of one chlorine atom). Key Fragments: Loss of -H (m/z 184), -NO₂ (m/z 139), and -CHO (m/z 156). |

Applications in Drug Discovery and Development

This compound is not merely a laboratory curiosity; it is a workhorse intermediate in the synthesis of high-value compounds. Its trifunctional nature allows for sequential, selective reactions, making it an ideal starting point for building molecular diversity.

Role as a Precursor to Heterocyclic Scaffolds

In pharmaceutical research, it is frequently used to construct heterocyclic systems that form the core of many therapeutic agents. [1][11]For instance, it can undergo reductive amination or condensation reactions to form precursors for benzimidazoles, a class of compounds known for a wide range of biological activities, including anticancer and antihypertensive effects. [2][11] The aldehyde group provides a reactive handle for condensation with nucleophiles like diamines, while the nitro group can be readily reduced to an amine, which can then participate in further cyclization reactions. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of additional complexity.

Caption: Role as a precursor in synthesizing benzimidazole scaffolds.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification: The compound is classified as harmful and an irritant. [4] * H302: Harmful if swallowed. * H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautionary Measures:

P261: Avoid breathing dust. [4][12] * P280: Wear protective gloves, eye protection, and face protection. [12] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. [1][5]

Conclusion

This compound (CAS: 22233-54-1) is a strategically important chemical intermediate whose value is derived from the specific arrangement and reactivity of its three functional groups. Its well-defined synthesis and robust characterization profile make it a reliable building block for advanced applications. For researchers in drug development, its ability to serve as a precursor to diverse and biologically relevant heterocyclic scaffolds ensures its continued relevance in the pursuit of novel therapeutics. Adherence to the synthesis, purification, and safety protocols outlined in this guide will enable scientists to effectively and safely leverage the full synthetic potential of this versatile compound.

References

This compound | C7H4ClNO3 | CID 12248973 - PubChem. [Link]

SAFETY DATA SHEET. [Link]

Preparation of 3-chlorobenzaldehyde - PrepChem.com. [Link]

3-Nitrobenzaldehyde - Wikipedia. [Link]

This compound (C7H4ClNO3) - PubChemLite. [Link]

- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google P

Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. [Link]

m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. [Link]

(PDF) Functionalization of 3-Chlorobenzaldehyde - ResearchGate. [Link]

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [Link]

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

Synthesis of 2-nitro-5-chlorobenzaldehyde - PrepChem.com. [Link]

m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H4ClNO3 | CID 12248973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22233-54-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Chloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzaldehyde, with the CAS number 22233-54-1, is a significant organic compound characterized by a benzaldehyde core substituted with a chloro and a nitro group at the meta positions relative to the aldehyde.[1] This trifunctional molecule serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] The presence of an electrophilic aldehyde, a deactivating but ortho-, para-directing chloro group, and a strongly deactivating and meta-directing nitro group on the aromatic ring imparts a unique chemical reactivity to the molecule, making it a subject of interest for synthetic chemists. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Properties

The molecular formula of this compound is C₇H₄ClNO₃, and it has a molecular weight of 185.56 g/mol .[2] It typically appears as a yellow crystalline solid.[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₃ | [2] |

| Molecular Weight | 185.56 g/mol | [2] |

| CAS Number | 22233-54-1 | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Topological Polar Surface Area | 62.9 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Structural Elucidation

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the interplay of electronic effects from its functional groups.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 3-chlorobenzaldehyde. Specifically, a nitration reaction is employed.

Reaction Principle: Electrophilic Aromatic Nitration

The nitration of 3-chlorobenzaldehyde involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the chloro group and the aldehyde group.

-

Aldehyde Group (-CHO): This is a meta-directing and deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus favoring substitution at the meta position.

-

Chloro Group (-Cl): This is an ortho-, para-directing but deactivating group. It withdraws electron density via its inductive effect but donates electron density through resonance. While it deactivates the ring, it directs incoming electrophiles to the ortho and para positions.

In the case of 3-chlorobenzaldehyde, the two substituents have conflicting directing effects. The aldehyde at position 1 directs incoming electrophiles to position 5 (meta). The chloro group at position 3 directs to positions 2, 4, and 6 (ortho and para). The formation of this compound indicates that the nitration occurs at the position meta to the aldehyde and ortho to the chloro group. The strong meta-directing effect of the aldehyde group, coupled with the deactivating nature of both substituents, influences the final product distribution. Precise control of reaction conditions, such as temperature and the nitrating agent composition, is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.[3]

Synthesis Workflow

General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 3-Chlorobenzaldehyde

The following is a representative, though not specific, protocol for the nitration of a substituted benzaldehyde, which can be adapted for the synthesis of this compound. This protocol is based on a similar synthesis of 2-nitro-5-chlorobenzaldehyde from m-chlorobenzaldehyde.[4]

Materials:

-

3-Chlorobenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Methylene Chloride (or other suitable organic solvent)

-

Dilute aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice bath, cautiously add concentrated nitric acid dropwise to concentrated sulfuric acid. Maintain the temperature of the mixture at 5°C or lower during the addition.[4]

-

Nitration Reaction: To the chilled nitrating mixture, add 3-chlorobenzaldehyde dropwise while ensuring the reaction temperature is maintained at 5°C or below.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Pour the reaction mixture onto crushed ice to precipitate the crude product.[4]

-

Filtration and Washing: Collect the solid precipitate by filtration and wash it thoroughly with cold water until the washings are neutral.[4]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by dissolving it in an organic solvent like methylene chloride, washing with a dilute base to remove acidic impurities, washing with water, drying the organic layer over an anhydrous salt, and finally removing the solvent by distillation.[4]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons.

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro and nitro groups. The protons will likely appear as multiplets (doublets or triplets of doublets) due to spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): A signal in the far downfield region (typically δ 185-195 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-155 ppm). The carbons attached to the electron-withdrawing chloro and nitro groups, as well as the aldehyde group, will be significantly deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the aldehyde, nitro, and chloro-aromatic moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Aldehyde C=O | Stretch | ~1700 |

| Nitro N-O | Asymmetric Stretch | ~1550-1500 |

| Nitro N-O | Symmetric Stretch | ~1360-1300 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| C-Cl | Stretch | ~800-600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (185.56). The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[6] The nitro group can also be lost as NO₂ ([M-46]⁺).

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest.

Reactivity of the Aldehyde Group

The aldehyde group is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is central to its use in forming carbon-carbon and carbon-nitrogen bonds. Common reactions include:

-

Condensation Reactions: It can react with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic systems.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Aldol Condensation: It can act as the electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.[7]

-

Reduction: The aldehyde can be readily reduced to a primary alcohol (3-chloro-5-nitrobenzyl alcohol) using reducing agents like sodium borohydride.

Reactivity of the Aromatic Ring

The aromatic ring is deactivated towards electrophilic substitution due to the presence of the aldehyde and nitro groups. However, the chloro and nitro groups can be targets for nucleophilic aromatic substitution under certain conditions, although this is generally less common.

Applications in Pharmaceutical Synthesis

While specific examples of marketed drugs synthesized directly from this compound are not widely documented, its structural motifs are present in many biologically active compounds. It serves as a key starting material for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, its isomer, 2-chloro-5-nitrobenzaldehyde, is used in the synthesis of benzimidazoles, pyrazolopyridines, and pyrrole derivatives, which have shown a wide range of biological activities including anticancer, antihypertensive, and antiulcer properties.[8] It is plausible that this compound is utilized in similar synthetic strategies to generate novel analogs for drug discovery programs. For example, nitroaromatic compounds are known precursors for the synthesis of dihydropyridine calcium channel blockers.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich and complex molecular structure. Its synthesis, primarily through the regioselective nitration of 3-chlorobenzaldehyde, is a classic example of electrophilic aromatic substitution where the interplay of directing groups is crucial. The presence of three distinct functional groups provides multiple avenues for further chemical transformations, making it a key building block in the synthesis of a wide array of organic molecules. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for its effective utilization in the creation of novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

Sources

- 1. This compound | C7H4ClNO3 | CID 12248973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. ijpsonline.com [ijpsonline.com]

1H NMR spectrum of 3-Chloro-5-nitrobenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-nitrobenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in various chemical syntheses.[1][2] Authored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of NMR, presents a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By examining the interplay of chemical shifts, spin-spin coupling, and substituent effects, we will demonstrate how ¹H NMR serves as a definitive tool for the structural verification of this complex aromatic aldehyde.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₄ClNO₃.[1][3] It typically appears as a yellow crystalline solid and serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] The precise arrangement of the aldehyde, chloro, and nitro functional groups on the benzene ring dictates its reactivity and is critical for its application in targeted synthesis.

The structure presents a unique substitution pattern where all three aromatic protons are chemically distinct. Understanding the electronic influence of each substituent is paramount to correctly interpreting its ¹H NMR spectrum.

Caption: Molecular structure of this compound with key protons labeled.

Foundational Principles of ¹H NMR Spectroscopy

A precise interpretation of the ¹H NMR spectrum requires an understanding of three core parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[4] Conversely, electron-donating groups (EDGs) cause an upfield shift.[4] The aldehyde proton is particularly deshielded due to the anisotropy of the carbonyl group and typically resonates at a very high chemical shift (9-10 ppm).[5][6]

-

Integration: The area under each signal is directly proportional to the number of protons generating that signal.[7] This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Spin-Spin Coupling (J): Protons on adjacent atoms can influence each other's magnetic environment, causing their signals to split into multiple lines (a multiplet). This phenomenon, known as coupling, provides valuable information about the connectivity of atoms. The distance of this splitting, the coupling constant (J), is measured in Hertz (Hz). For aromatic systems, the magnitude of J is highly dependent on the number of bonds separating the coupled protons:

Experimental Protocol for Data Acquisition

Obtaining a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument settings.

Caption: Standardized workflow for acquiring and processing a ¹H NMR spectrum.

Sample Preparation

The goal is a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[10][11]

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃).[12] CDCl₃ is a solvent of moderate polarity capable of dissolving a wide range of organic compounds.[13]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Filtration: Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can disrupt the magnetic field homogeneity and broaden spectral lines.

-

Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Solvent Selection

Deuterated solvents are essential for ¹H NMR because they replace hydrogen (¹H) with its isotope deuterium (²H).[14][15] Since deuterium resonates at a completely different frequency, the solvent becomes "invisible" in the ¹H spectrum, preventing a massive solvent signal from obscuring the analyte signals.[16]

| Solvent | Formula | Residual ¹H Peak (ppm) | Use Case |

| Chloroform-d | CDCl₃ | 7.26 (singlet) | General purpose for non-polar to moderately polar organic compounds.[13] |

| DMSO-d₆ | C₂D₆SO | 2.50 (quintet) | For polar compounds. |

| Acetone-d₆ | C₃D₆O | 2.05 (quintet) | General purpose, good for many organic compounds. |

| Deuterium Oxide | D₂O | ~4.79 (singlet, variable) | For water-soluble compounds; allows for exchange of labile protons (-OH, -NH). |

Table 1: Properties of common deuterated solvents for NMR spectroscopy.[17]

NMR Instrument Parameters

While optimal parameters can vary, the following provides a standard starting point for a 400 MHz spectrometer.

| Parameter | Typical Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard for high-resolution academic and industrial labs. |

| Number of Scans | 8-16 | Sufficient for good signal-to-noise for a ~15 mg sample. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of protons between pulses. |

| Acquisition Time (aq) | 3-4 seconds | Determines the digital resolution of the spectrum. |

| Pulse Width | 90° | A standard excitation pulse for quantitative measurements. |

Detailed Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four chemically non-equivalent protons.

Signal Assignment and Interpretation

The combination of strong electron-withdrawing effects from the aldehyde, chloro, and nitro groups results in a significant downfield shift for all protons compared to benzene (δ 7.3 ppm).

| Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling (J) | Justification |

| H-formyl | ~10.1 | 1H | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the carbonyl group and has no adjacent protons to couple with.[5][6] |

| H-4 | ~8.6 - 8.8 | 1H | Triplet (t) or dd | ⁴J ≈ 2-3 Hz | Most downfield aromatic proton. It is positioned ortho to two powerful EWGs (-Cl and -NO₂), resulting in extreme deshielding. It shows meta-coupling to H-2 and H-6.[8] |

| H-6 | ~8.4 - 8.6 | 1H | Triplet (t) or dd | ⁴J ≈ 2-3 Hz | Deshielded by being ortho to the -CHO and -Cl groups. It shows meta-coupling to H-2 and H-4. |

| H-2 | ~8.2 - 8.4 | 1H | Triplet (t) or dd | ⁴J ≈ 2-3 Hz | Least deshielded of the aromatic protons, though still significantly downfield. It is ortho to the -CHO group and para to the -NO₂ group. It shows meta-coupling to H-4 and H-6. |

Table 2: Predicted ¹H NMR data and signal assignments for this compound in CDCl₃.

Analysis of the Aromatic Region:

The key to deciphering the aromatic region is understanding the coupling pathways. In this 1,3,5-substituted pattern, all aromatic protons (H-2, H-4, H-6) are meta to each other.

Caption: Meta (⁴J) spin-spin coupling relationships in this compound.

This mutual meta-relationship means each aromatic proton is split by the other two. If the coupling constants (J₂₄ and J₂₆ for H-2, for example) are nearly identical, the signal will resolve into a triplet according to the n+1 rule (where n=2). If the coupling constants are slightly different, the signal will be a doublet of doublets (dd). In practice, for many 1,3,5-trisubstituted benzenes, these signals appear as narrowly split triplets or complex multiplets.

Structural Confirmation

The ¹H NMR spectrum provides unequivocal evidence for the structure:

-

Presence of Aldehyde: The singlet at ~10.1 ppm confirms the -CHO group.

-

Substitution Pattern: The presence of three distinct signals in the aromatic region, each integrating to one proton, confirms a trisubstituted benzene ring where no plane of symmetry exists through the protons.

-

Connectivity: The multiplicity of each aromatic signal as a small triplet or doublet of doublets confirms that each aromatic proton has two other proton neighbors on the ring, consistent only with the 1,3,5-substitution pattern.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to confirm a complex molecular structure. The distinct chemical shift of the aldehyde proton, combined with the downfield positions and mutual meta-coupling of the three aromatic protons, creates a unique spectral fingerprint. This guide has provided the theoretical background, a validated experimental protocol, and a detailed analytical breakdown, equipping researchers with the necessary knowledge to confidently acquire and interpret this spectrum, ensuring the structural integrity of this important chemical intermediate.

References

- Deuterated Solvents for NMR: Guide.

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

- Selection Guide on Deuter

- Solvents, deuterated for NMR for labor

- Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Simson Pharma.

- A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. Benchchem.

- NMR Sample Prepar

- This compound 22233-54-1 wiki. Guidechem.

- Negative Nuclear Spin‐Spin Coupling Constants for Arom

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

- Interpreting Arom

- Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. PubMed.

- NMR Sample Preparation. University of California, Riverside.

- 8.

- Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with. American Chemical Society.

- Short Summary of 1H-NMR Interpret

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls.

- sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin.

- This compound. PubChem.

- Interpreting H-NMR Spectra Arom

- 6.

- Spin-Spin Coupling. University of Regensburg.

- Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- Chemical shifts. University of Regensburg.

- This compound | 22233-54-1. Sigma-Aldrich.

- This compound | 22233-54-1. ChemicalBook.

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.

- 1H NMR: Intermediate Level, Spectrum 6. University of Wisconsin-Madison.

- This compound(22233-54-1) 1H NMR spectrum. ChemicalBook.

- Substituent effects on meta‐proton chemical shifts in substituted benzenes. Organic Magnetic Resonance.

- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.

- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments Magnetic Resonance.

- Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry.

- 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum. ChemicalBook.

- 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum. ChemicalBook.

- 22233-54-1|this compound|BLD Pharm. BLD Pharm.

- Proton Chemical Shifts in NMR. Part 141.

- (PDF) Substituent effects of nitro group in cyclic compounds.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 22233-54-1 [chemicalbook.com]

- 3. This compound | C7H4ClNO3 | CID 12248973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. labinsights.nl [labinsights.nl]

- 15. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. benchchem.com [benchchem.com]

FT-IR Analysis of 3-Chloro-5-nitrobenzaldehyde: A Guide to Structural Elucidation and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Key Synthetic Intermediates

3-Chloro-5-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, serving as a building block for a wide array of pharmaceutical compounds, dyes, and agrochemicals.[1] Its chemical structure, featuring an aldehyde, a nitro group, and a chlorine atom on a benzene ring, presents a unique analytical challenge.[1][2] For researchers and drug development professionals, verifying the identity, purity, and structural integrity of such intermediates is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and reproducibility of the final product.

Fourier Transform Infrared (FT-IR) spectroscopy emerges as a first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3] This guide, written from the perspective of a senior application scientist, provides an in-depth walkthrough of the FT-IR analysis of this compound, moving beyond a simple recitation of steps to explain the causality behind experimental choices and spectral interpretation.

The Molecular Architecture of this compound

To effectively interpret the FT-IR spectrum, one must first understand the molecule's structure and the specific bonds that will interact with infrared radiation. This compound (C₇H₄ClNO₃) consists of a benzene ring substituted at the 1, 3, and 5 positions.[1][2]

The key functional groups contributing to its FT-IR spectrum are:

-

Aromatic Aldehyde Group (-CHO): This group is characterized by a strong carbonyl (C=O) stretch and a unique aldehydic carbon-hydrogen (C-H) stretch.

-

Aromatic Nitro Group (-NO₂): This group provides two distinct and strong stretching vibrations for the N-O bonds.

-

Chloro-Substituted Benzene Ring: The aromatic ring itself has several characteristic vibrations, including C-H stretching, C=C ring stretching, and out-of-plane C-H bending. The substitution pattern (meta- in this case) influences the position of these bands.[4]

-

Carbon-Chlorine Bond (C-Cl): This bond has a characteristic stretching vibration at lower frequencies.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the most efficient sampling technique.[5] It eliminates the need for cumbersome sample preparation (like creating KBr pellets) and provides high-quality, reproducible spectra by ensuring direct and uniform contact between the sample and the IR beam.[6] The technique works by passing an IR beam through a crystal (like diamond or ZnSe) in a way that it reflects internally. This reflection creates an evanescent wave that penetrates a few micrometers into the sample placed on the crystal, allowing for the absorption of IR radiation by the sample.[5][7]

Self-Validating Experimental Workflow

The protocol below is designed to be self-validating, incorporating checks that ensure the integrity of the data at each stage.

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Step 1a: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the laser and source.

-

Step 1b: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, non-abrasive wipe. This prevents cross-contamination from previous analyses.

-

-

Background Collection (The Self-Validating Check):

-

Step 2a: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmospheric water vapor and CO₂) and the instrumental response.[3]

-

Step 2b (Causality): The instrument software automatically ratios the subsequent sample spectrum against this background. This critical step subtracts the atmospheric and instrumental signals, ensuring the final spectrum is solely that of the sample. An improper background is the most common source of error.

-

-

Sample Measurement:

-

Step 3a: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]

-

Step 3b: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This is vital for creating intimate contact between the solid and the crystal surface, which is necessary for a strong, high-quality signal.[5]

-

Step 3c: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans. This balances signal-to-noise ratio with measurement time.

-

-

Data Processing and Cleaning:

-

Step 4a: The resulting spectrum should be displayed in absorbance units. Apply an ATR correction if available in the software, as this accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Step 4b: After analysis, remove the sample and clean the crystal thoroughly as described in Step 1b. A final check by running another scan can confirm that no residue remains.

-

Spectral Interpretation: The Vibrational Fingerprint

The FT-IR spectrum of this compound is rich with information. The key is to systematically assign the major absorption bands to the molecule's specific functional groups.

Summary of Characteristic Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| ~2850 and ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | Weak but diagnostic |

| ~1705 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| 810 - 750 | C-H Out-of-Plane Bend | meta-Substituted Ring | Strong |

| ~690 | Ring Bending | meta-Substituted Ring | Medium |

| Below 800 | C-Cl Stretch | Chloro-Aromatic | Medium-Strong |

Note: The exact positions can vary slightly based on the sample's physical state and instrumental conditions.

Detailed Analysis of Key Spectral Regions

-

The Aldehyde Signatures: The most unambiguous confirmation of the aldehyde group comes from two sets of peaks. First, a very strong and sharp absorption band will appear around 1705 cm⁻¹ , which is characteristic of an aromatic aldehyde where conjugation to the benzene ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[8][9][10] Second, one or two smaller but highly diagnostic peaks should be visible between 2850 cm⁻¹ and 2700 cm⁻¹ .[11] These are the aldehydic C-H stretches, often appearing as a doublet due to Fermi resonance, and their presence is a definitive marker for an aldehyde.[8][11]

-

The Nitro Group's Dominance: The nitro group provides the most intense features in the spectrum. Look for two very strong absorption bands. The asymmetric N-O stretch appears between 1550-1475 cm⁻¹ , while the symmetric stretch is found between 1360-1290 cm⁻¹ .[12][13][14] The high intensity of these peaks is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.

-

The Aromatic Ring and Its Substitution Pattern:

-

Aromatic C-H Stretches: Weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) confirm the presence of hydrogens on an aromatic ring.[8][14]

-

Ring C=C Stretches: A series of medium-intensity peaks between 1600-1450 cm⁻¹ are due to the stretching vibrations within the benzene ring itself.[15]

-

Out-of-Plane (OOP) Bending: The substitution pattern is revealed in the "fingerprint region" below 900 cm⁻¹. For a 1,3,5- (meta-) substituted ring, strong C-H "wagging" peaks are expected in the 810-750 cm⁻¹ region, with an additional ring bending vibration often appearing around 690 cm⁻¹ .[4] However, it is a known phenomenon that strongly electron-withdrawing groups like the nitro group can shift these bands or complicate this interpretation.[16]

-

-

The Carbon-Chlorine Stretch: The C-Cl stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹ .[17] Its position can overlap with the C-H out-of-plane bending region, but it generally appears as a strong band.

Conclusion

The FT-IR analysis of this compound is a powerful and definitive method for structural confirmation. By leveraging the ATR technique, a high-quality spectrum can be obtained rapidly and with minimal sample preparation. A successful interpretation hinges on the systematic identification of the characteristic vibrational bands of each functional group: the aldehydic C=O and C-H stretches, the two intense N-O stretches of the nitro group, and the various stretching and bending modes of the meta-substituted chloro-aromatic ring. This comprehensive approach allows researchers and quality control scientists to confidently verify the identity and integrity of this critical chemical intermediate, ensuring the reliability of downstream applications in drug development and chemical manufacturing.

References

-

Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Nitro Groups. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12248973, this compound. [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

University of Massachusetts Lowell. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

-

ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. (n.d.). Halogenated Organic Compounds. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11477, 3-Chlorobenzaldehyde. [Link]

-

PubChemLite. (n.d.). This compound (C7H4ClNO3). [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H4ClNO3 | CID 12248973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. agilent.com [agilent.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry of 3-Chloro-5-nitrobenzaldehyde

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄ClNO₃.[1][2] It presents as a yellow crystalline solid and serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[2][3] Given its role in complex synthetic pathways, verifying its identity, purity, and structural integrity is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to select the appropriate ionization techniques, interpret the resultant spectra, and predict the fragmentation pathways of this multifaceted molecule. We will explore both "hard" and "soft" ionization methods, delve into the molecule's unique isotopic signature, and provide validated experimental protocols for its analysis.

Part 1: Foundational Principles of Ionization

The successful analysis of this compound by mass spectrometry begins with the critical choice of ionization technique. The molecule's structure—featuring an aromatic ring, an aldehyde group, a nitro group, and a chlorine atom—lends itself to analysis by both energetic (hard) and gentle (soft) ionization methods, each providing different but complementary information.

Electron Ionization (EI): The Fingerprint Generator

Electron Ionization is a classic, robust "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4][5] This energetic process not only forms a molecular radical cation (M⁺•) but also induces extensive and reproducible fragmentation.

-

Causality of Choice : EI is the method of choice when the goal is unambiguous compound identification through a characteristic fragmentation pattern, or "fingerprint." Aromatic systems like this compound are sufficiently stable to often yield a detectable molecular ion peak, which is crucial for determining the molecular weight.[6][7] The resulting mass spectrum can be reliably compared against spectral libraries, such as the NIST database, for confirmation.[4]

-

Expected Primary Ion : The primary species formed is the molecular ion (M⁺•) with a mass corresponding to the molecule's monoisotopic mass.

Electrospray Ionization (ESI): The Gentle Approach for Complex Samples

Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC-MS).[8][9] It imparts minimal excess energy, typically preserving the molecular species as a pseudomolecular ion, such as a protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.

-

Negative Ion Mode (-ESI) : This is a highly effective mode for analyzing this compound. The strong electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom stabilize a negative charge on the molecule. This makes the formation of a deprotonated molecule, [M-H]⁻, highly favorable.[8][10] Analysis of nitroaromatic compounds in negative ESI mode is well-documented and often results in high sensitivity.[11]

-

Positive Ion Mode (+ESI) : In this mode, the molecule can be protonated to form the [M+H]⁺ ion. Aromatic aldehydes have also been shown to form adducts with solvents in the ESI source; for instance, using methanol can lead to an in-source aldol reaction creating an [M+15]⁺ ion.[12] While feasible, the efficiency of positive ionization may be lower than negative ionization for this particular compound.

Part 2: Interpreting the Mass Spectrum

The mass spectrum of this compound is rich with information, defined by two key characteristics: its unique isotopic pattern due to the presence of chlorine and the predictable fragmentation of its functional groups.

The Chlorine Isotopic Signature: A Definitive Marker

The most telling feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Natural chlorine consists of two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), in an approximate 3:1 ratio.[7][13] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks (an "isotopic cluster") separated by 2 m/z units, with the second peak (M+2) having roughly one-third the intensity of the first (M).[13] This signature provides definitive evidence for the presence of chlorine in the molecule and its fragments.

Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound

| Ion Species | Isotope Composition | Calculated m/z | Relative Intensity (%) |

| M⁺• | C₇H₄³⁵ClNO₃ | 184.9880 | 100 |

| [M+2]⁺• | C₇H₄³⁷ClNO₃ | 186.9850 | ~32 |

Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion (m/z 185/187) undergoes a series of predictable cleavage reactions driven by the stability of the resulting fragments.[14] Aromatic structures are generally stable, so fragmentation is often initiated at the functional groups.[6][15]

Key Fragmentation Steps (EI):

-

Loss of a Hydrogen Radical (-H•) : Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 184/186.[6]

-

Loss of Carbon Monoxide (-CO) : Following the loss of H•, the acylium ion can lose carbon monoxide, a common fragmentation for aldehydes, yielding a fragment at m/z 156/158.[6]

-

Loss of the Nitro Group (-NO₂•) : Direct cleavage of the C-N bond results in the loss of a nitro radical, producing an ion at m/z 140/142.

-

Loss of a Chlorine Radical (-Cl•) : Cleavage of the C-Cl bond leads to a fragment at m/z 150.

-

Loss of Nitric Oxide (-NO•) : Rearrangement and loss of NO• from the nitro group can occur, giving a peak at m/z 155/157.

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This protocol is designed for the definitive identification and purity assessment of the neat compound.

-

Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. Dilute to a final concentration of 10-50 µg/mL.

-

Gas Chromatograph (GC) Conditions :

-

Injection : 1 µL, split mode (e.g., 50:1).

-

Inlet Temperature : 250 °C.

-

Column : Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Program : Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions :

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This protocol is suited for analyzing the compound in complex matrices or for reaction monitoring.

-

Sample Preparation : Dissolve the sample in a mobile-phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

-

Liquid Chromatograph (LC) Conditions :

-

Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A : Water + 0.1% formic acid (for positive mode) or Water + 0.1% ammonium hydroxide (for negative mode).

-

Mobile Phase B : Acetonitrile + 0.1% formic acid/ammonium hydroxide.

-

Gradient : 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40 °C.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), run in both positive and negative modes. [10][11] * Capillary Voltage : -3.0 kV (negative mode); +3.5 kV (positive mode).

-

Source Temperature : 120 °C. [11] * Desolvation Temperature : 350 °C. [10] * Desolvation Gas Flow : ~600 L/hr (Nitrogen). [10] * Mass Range : Scan from m/z 50 to 400.

-

Data Acquisition : For MS/MS, select the precursor ion (m/z 184 in negative mode) and apply a collision energy of 15-30 eV.

-

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous characterization. A successful analysis hinges on a logical approach that leverages the molecule's distinct chemical properties. The definitive 3:1 isotopic pattern of the M/M+2 peaks immediately confirms the presence of chlorine. Electron Ionization provides a rich, reproducible fragmentation fingerprint ideal for library-based identification, with key losses of H, CO, NO₂, and Cl. Electrospray Ionization, particularly in the negative mode, offers high sensitivity and is perfectly suited for LC-MS applications, with characteristic fragmentation involving the loss of NO and NO₂ from the deprotonated precursor. By applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize this compound in both pure form and complex mixtures.

References

-

PubChem . (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Schmidt, K., Hagl, M., & Niessner, R. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(18), 2991-2998. Retrieved from [Link]

-

McLeod, G. L., & D'Amico, P. (1961). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 33(3), 335-338. Retrieved from [Link]

-

Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-243. Retrieved from [Link]

-